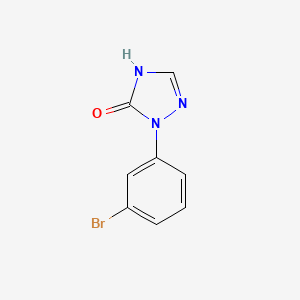

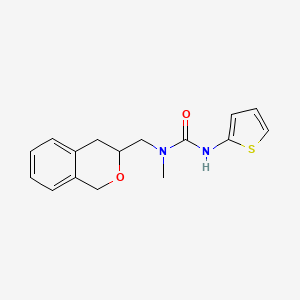

![molecular formula C15H13Cl2NO5S B2368011 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 380341-80-0](/img/structure/B2368011.png)

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

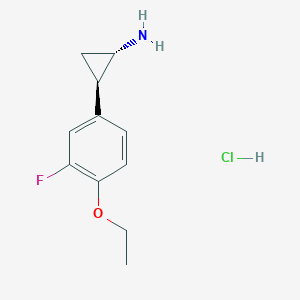

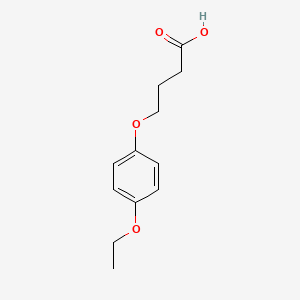

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 380341-80-0 . It has a molecular weight of 390.24 . The IUPAC name for this compound is 2,4-dichloro-5-[(4-ethoxyanilino)sulfonyl]benzoic acid . It is stored at room temperature and is available in powder form .

Synthesis Analysis

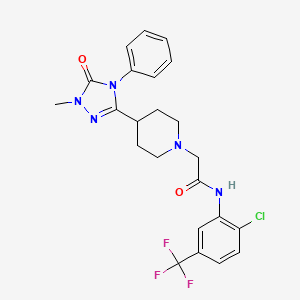

The synthesis of this compound derivatives involves chlorosulfonation of 2,4-dichloro benzoic acid followed by reaction with corresponding anilines/amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13Cl2NO5S/c1-2-23-10-5-3-9 (4-6-10)18-24 (21,22)14-7-11 (15 (19)20)12 (16)8-13 (14)17/h3-8,18H,2H2,1H3, (H,19,20) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It is stored at room temperature . The molecular weight of the compound is 390.24 .Mechanism of Action

The mechanism of action of ethoxysulfuron involves the inhibition of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, ethoxysulfuron disrupts the normal growth and development of weeds, leading to their eventual death.

Biochemical and Physiological Effects:

Ethoxysulfuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the biosynthesis of amino acids, which are essential for plant growth and development. This leads to a reduction in protein synthesis and a decrease in the overall biomass of the plant. Ethoxysulfuron also causes a disruption in the membrane potential of plant cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using ethoxysulfuron in lab experiments is its high efficacy against a wide range of broadleaf weeds. It is also considered safe for use in crop production and has a low environmental impact. However, one limitation is that it may not be effective against all types of weeds and may require the use of other herbicides in combination for optimal weed control.

Future Directions

There are several areas of future research that could be explored with regard to ethoxysulfuron. One area is the development of new formulations and application methods that could increase its efficacy and reduce its environmental impact. Another area is the study of its effects on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research could be conducted on the potential for the development of resistance in weeds to ethoxysulfuron and other herbicides.

Synthesis Methods

The synthesis of ethoxysulfuron involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with 4-ethoxyaniline in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting product is then sulfonated with sulfuric acid to form the final product.

Scientific Research Applications

Ethoxysulfuron has been extensively studied for its effectiveness in controlling weeds in various crops. Research has shown that it is highly effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. It has also been found to have a low environmental impact and is considered safe for use in crop production.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown inhibitory potential against α-amylase and α-glucosidase . These enzymes play a crucial role in carbohydrate metabolism, suggesting that 2,4-Dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid may interact with these enzymes and potentially influence carbohydrate metabolism.

Cellular Effects

Based on its potential interaction with α-amylase and α-glucosidase , it can be hypothesized that this compound may influence cellular processes related to carbohydrate metabolism.

Molecular Mechanism

It has been suggested that similar compounds interact with the active site of enzymes through hydrogen bonding and different pi interactions . This suggests that this compound may exert its effects at the molecular level through similar interactions.

Metabolic Pathways

It is known that similar compounds, such as 2,4-D, undergo various transformations in plants, with predominant metabolic pathways and rates varying with different plant species .

Properties

IUPAC Name |

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO5S/c1-2-23-10-5-3-9(4-6-10)18-24(21,22)14-7-11(15(19)20)12(16)8-13(14)17/h3-8,18H,2H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBECYVCXPYMEHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2367930.png)

![9-(4-ethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367933.png)

![ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2367938.png)